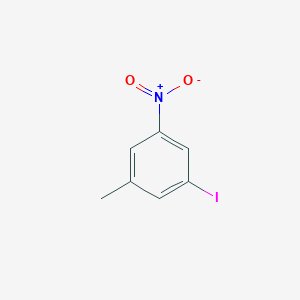

3-Iodo-5-nitrotoluene

Description

Significance of Nitroaromatic and Halogenated Aromatic Scaffolds in Contemporary Chemical Research

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are of paramount importance in industrial and synthetic chemistry. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, providing a powerful tool for synthetic chemists. wikipedia.org Nitroaromatics serve as crucial precursors for the synthesis of aromatic amines through reduction, a foundational reaction for producing dyes, pharmaceuticals, and polymers. wikipedia.orgnumberanalytics.com For instance, virtually all aromatic amines, like aniline, are derived from the catalytic hydrogenation of their corresponding nitroaromatic precursors. wikipedia.org

Halogenated aromatic hydrocarbons, which contain one or more halogen atoms bonded to a benzene (B151609) ring, are also vital in various chemical industries. iloencyclopaedia.org The introduction of halogens like chlorine, bromine, and iodine into an aromatic structure can enhance lipophilicity and metabolic stability, properties that are highly desirable in medicinal chemistry. researchgate.netresearchgate.net Halogen atoms, particularly iodine and bromine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govresearchgate.net These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors. nih.gov The ability of halogens to form halogen bonds, a type of non-covalent interaction, is also increasingly recognized for its role in drug-receptor binding and protein structure stabilization. researchgate.netacs.org

The combination of both nitro and halogen functionalities on a single aromatic scaffold, as seen in halogenated nitroaromatic compounds, creates a molecule with multifaceted reactivity. These compounds are used as starting materials in the production of a wide variety of pesticides and are intermediates in the synthesis of pharmaceuticals. nih.govnumberanalytics.com

Overview of Substituted Toluene (B28343) Derivatives in Advanced Organic Synthesis

Substituted toluene derivatives are versatile intermediates in organic synthesis, serving as foundational structures for a vast range of more complex molecules. google.comresearchgate.net The methyl group of toluene can be functionalized through various reactions, including oxidation to form benzoic acids or halogenation to produce benzyl (B1604629) halides, which are themselves important synthetic precursors. The aromatic ring of toluene can undergo electrophilic substitution to introduce a wide range of functional groups, with the methyl group directing incoming substituents primarily to the ortho and para positions.

The presence of additional substituents on the toluene ring further diversifies its synthetic utility. For example, chloro-substituted toluenes are used as intermediates for pharmaceuticals and agrochemicals. google.com The strategic placement of substituents allows for regioselective reactions, enabling chemists to build molecular complexity with a high degree of control. In advanced applications, substituted toluenes are employed in the synthesis of complex natural products and in the development of new materials. rsc.orgbeilstein-journals.org Their utility is further expanded through modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, where a halogenated toluene derivative can be coupled with various partners to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Research Context of 3-Iodo-5-nitrotoluene within Aryl Iodide Chemistry

This compound is a substituted aromatic compound that embodies the synthetic potential of both nitroaromatics and aryl halides. Its structure, featuring an iodine atom and a nitro group meta to each other on a toluene ring, makes it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its application in synthesis. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 123158-78-1 capotchem.com |

| Molecular Formula | C₇H₆INO₂ capotchem.com |

| Molecular Weight | 263.03 g/mol nih.gov |

| Appearance | Brown-yellow crystalline powder innospk.com |

| Purity | ≥97.0% to 98% (Min, GC) capotchem.cominnospk.com |

| Melting Point | 53-56 °C innospk.com |

This table presents key physical and chemical properties of this compound.

Synthetic Utility and Reactions

The primary significance of this compound in research lies in its role as a versatile building block, largely due to the reactivity of the aryl iodide moiety. Aryl iodides are highly reactive substrates in a variety of important transformations, particularly in palladium-catalyzed cross-coupling reactions. nih.gov While historically considered less reactive than other aryl halides in certain C-N cross-coupling reactions, recent advances in ligand and catalyst design have overcome these limitations. nih.gov

The carbon-iodine bond in this compound is susceptible to oxidative addition to low-valent transition metal centers (e.g., Pd(0) or Ni(0)), initiating catalytic cycles for bond formation. ucla.edu This reactivity allows for its participation in several key reaction types:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form new carbon-carbon bonds.

Sonogashira Coupling: Coupling with terminal alkynes to synthesize substituted alkynes, which are themselves valuable intermediates. researchgate.net

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines. nih.gov

Carboxylation: Copper-catalyzed reactions with CO₂ can introduce a carboxylic acid group. nih.gov

The electron-withdrawing nitro group on the ring can influence the reactivity of the aryl iodide. For instance, in copper-catalyzed carboxylations and nickel-catalyzed cross-coupling reactions, electron-deficient aryl iodides can exhibit different reactivity profiles compared to their electron-rich counterparts. ucla.edunih.gov Furthermore, the nitro group itself can be readily reduced to an amine, providing another site for functionalization after the desired modifications at the iodo-position have been completed. wikipedia.org This dual reactivity makes this compound a strategic intermediate for the synthesis of disubstituted toluene derivatives with precise substitution patterns.

The table below provides a conceptual overview of how this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System (Conceptual) | Product Type |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Base | 3-Methyl-5-nitro-1,1'-biphenyl |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂, Base | 3-Methyl-5-nitro-1-(thiophen-2-yl)benzene |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, Ligand, Base | 3-Methyl-5-nitro-1-vinylbenzene |

This conceptual table illustrates the versatility of this compound as a substrate in Suzuki-Miyaura cross-coupling reactions to generate diverse molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGIBQJFOYFDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 3 Iodo 5 Nitrotoluene

Cross-Coupling Reactions Involving Aryl Iodides

The carbon-iodine bond in 3-Iodo-5-nitrotoluene is a key site for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, a prominent example, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org For this compound, this reaction would typically involve its coupling with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps libretexts.org:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) species. This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.comlibretexts.org

While the Suzuki-Miyaura reaction traditionally uses aryl halides, recent advancements have even demonstrated the coupling of nitroarenes, where the nitro group itself is replaced. organic-chemistry.org However, the high reactivity of the C-I bond in this compound makes it the preferential site for coupling. The reaction is compatible with a wide range of functional groups, making it a versatile method for elaborating the structure of this compound. youtube.comorganic-chemistry.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form an Ar-Pd(II)-I complex. |

| Transmetalation | The organoboron compound (R-B(OR)₂) transfers the R group to the palladium complex, forming an Ar-Pd(II)-R complex. |

| Reductive Elimination | The Ar-R product is formed, and the Pd(0) catalyst is regenerated. |

Copper-Mediated Aryl-Aryl Coupling Reactions (e.g., Ullmann Reaction)

The Ullmann reaction, discovered by Fritz Ullmann in 1901, is a classic method for synthesizing symmetrical biaryl compounds by coupling two equivalents of an aryl halide in the presence of copper powder at elevated temperatures. thermofisher.comwikipedia.org The reaction has since been adapted for the synthesis of both symmetrical and unsymmetrical biaryls. thermofisher.com

The traditional Ullmann reaction requires harsh conditions and is often limited to electron-deficient aryl halides, a category to which this compound belongs due to the electron-withdrawing nitro group. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org While a radical intermediate has been ruled out, the precise mechanism is complex and may not involve the clear oxidative addition/reductive elimination sequence seen with palladium. wikipedia.org

Modern variations of the Ullmann reaction, often referred to as Ullmann-type reactions, can be performed under milder conditions and include the coupling of aryl halides with a variety of nucleophiles, such as phenols, amines, and thiols, to form C-O, C-N, and C-S bonds, respectively. organic-chemistry.org These reactions are also copper-catalyzed.

Table 2: Comparison of Classic and Modern Ullmann Reactions

| Feature | Classic Ullmann Reaction | Modern Ullmann-Type Reactions |

| Reactants | Two equivalents of an aryl halide | Aryl halide and a nucleophile (e.g., alcohol, amine) |

| Product | Symmetrical biaryl | Diaryl ether, diaryl amine, etc. |

| Conditions | High temperatures (>100-200°C) thermofisher.comtaylorandfrancis.com | Often milder conditions |

| Catalyst | Copper powder | Copper salts with ligands |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroarenes

Aromatic rings are generally nucleophilic, but the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic attack. wikipedia.org This leads to nucleophilic aromatic substitution (SNAr), a key reaction for halogenated nitroarenes. wikipedia.orgwikipedia.org In this compound, the nitro group strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

The SNAr mechanism proceeds via a two-step addition-elimination process pressbooks.pubnih.gov:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the iodo group in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group (iodide) departs, restoring the aromaticity of the ring and yielding the substituted product.

For the SNAr reaction to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. pressbooks.pubyoutube.comlibretexts.org This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.orgpressbooks.pub In this compound, the nitro group is meta to the iodo group. While ortho and para activation is much stronger, meta-nitro-halobenzenes can still undergo SNAr reactions, although they may require more forcing conditions compared to their ortho/para isomers. Common nucleophiles for this reaction include alkoxides, thiolates, and amines. youtube.com

Electrophilic Aromatic Substitution Reactions Beyond Nitration

Electrophilic aromatic substitution (SEAr) is the hallmark reaction of benzene (B151609) and its derivatives. wikipedia.org The outcome of such a reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. In this compound, we have three directing groups:

Methyl (-CH₃): An activating, ortho, para-directing group.

Iodo (-I): A deactivating, ortho, para-directing group.

Nitro (-NO₂): A strongly deactivating, meta-directing group. libretexts.org

The combined effect of these groups determines the position of further substitution. The nitro group strongly deactivates the ring, making further electrophilic substitution difficult and requiring harsh reaction conditions. wikipedia.orglibretexts.org The directing effects of the substituents are as follows:

The nitro group directs incoming electrophiles to the positions meta to it (positions 1 and 5 are already substituted).

The iodo group directs to its ortho positions (positions 2 and 4) and para position (position 6).

The methyl group directs to its ortho positions (positions 2 and 6) and para position (position 4).

Reductive Transformations of the Nitro Group

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org The reduction of aromatic nitro compounds can yield a variety of products depending on the reagents and reaction conditions.

The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). This is a crucial reaction in the synthesis of anilines. wikipedia.org A wide array of reagents can accomplish this wikipedia.orgcommonorganicchemistry.com:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. Using Raney nickel can be advantageous when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classic methods for this reduction. commonorganicchemistry.comyoutube.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for this transformation under milder conditions. wikipedia.orgcommonorganicchemistry.com

The reduction process is believed to proceed through several intermediates. The main pathway involves the stepwise reduction from the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine. google.com Under certain conditions, it is possible to stop the reduction at the hydroxylamine stage. For example, using zinc metal in aqueous ammonium chloride can favor the formation of aryl hydroxylamines. wikipedia.org Other reduction products, such as azo or azoxy compounds, can be formed, particularly when using reagents like lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds. commonorganicchemistry.comgoogle.com

Oxidative Transformations of the Methyl Group

The methyl group attached to the aromatic ring can undergo oxidation to yield a benzyl (B1604629) alcohol or a benzoic acid derivative. The susceptibility of the methyl group to oxidation can be influenced by the other substituents on the ring. In the case of nitrotoluenes, oxidation can be achieved using various oxidizing agents. For instance, studies have shown that certain microorganisms containing toluene (B28343) dioxygenase can oxidize the methyl group of 2- and 3-nitrotoluene to the corresponding nitrobenzyl alcohols. nih.gov Chemical methods, such as oxidation with nitric acid, can convert the methyl group of o-nitrotoluene into a carboxylic acid, although side reactions can occur. epa.gov The specific conditions required for the selective oxidation of the methyl group in this compound would need to be carefully chosen to avoid reactions at other sites of the molecule.

Advanced Spectroscopic Characterization of 3 Iodo 5 Nitrotoluene and Analogues

Vibrational Spectroscopy Applications for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational energy levels of molecules. The absorption or scattering of infrared radiation corresponds to specific molecular motions, such as stretching and bending of bonds, providing a unique "fingerprint" of the compound. For substituted benzenes like 3-Iodo-5-nitrotoluene, these spectra reveal characteristic frequencies for the nitro group (NO₂), the carbon-iodine bond (C-I), the methyl group (CH₃), and the aromatic ring itself.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). In organic nitro compounds, the nitro group gives rise to two particularly strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. researchgate.net

For analogues like m-iodonitrobenzene, the asymmetric NO₂ stretching vibration appears in the region of 1600–1510 cm⁻¹, while the symmetric stretching vibration is found between 1385–1325 cm⁻¹. researchgate.net Similarly, in 4-nitrotoluene, these bands are well-defined. researchgate.net The C-I bond, being heavy, is expected to have a stretching vibration at lower frequencies. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl group C-H stretching vibrations are found in the 3000-2800 cm⁻¹ region. researchgate.net Other important vibrations include in-plane and out-of-plane bending of C-H bonds and various deformation modes of the nitro group. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H Stretch | 3000 - 2800 | Medium |

| NO₂ Asymmetric Stretch | 1580 - 1510 | Strong |

| NO₂ Symmetric Stretch | 1400 - 1325 | Strong |

| CH₃ Bending | ~1450 | Medium |

| C-N Stretch | ~850 | Medium |

| NO₂ Wagging | 730 - 590 | Strong |

| C-I Stretch | 600 - 500 | Medium to Strong |

Note: Data is based on characteristic frequencies for analogous compounds like iodonitrobenzenes and nitrotoluenes. researchgate.netresearchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, typically from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often results in different relative intensities for the same vibrational modes in the two spectra.

In aromatic nitro compounds, the symmetric stretching vibration of the NO₂ group often produces a very strong and easily identifiable band in the Raman spectrum. researchgate.net Conversely, the asymmetric stretch may be weaker than in the FT-IR spectrum. Vibrations of the aromatic ring and the C-I bond are also typically Raman active. For instance, in a study of nitrophenol isomers, the symmetric stretching vibration of the nitro group was observed at 1430 cm⁻¹, while asymmetric stretching appeared around 1333-1343 cm⁻¹. spectroscopyonline.com The analysis of 2-Iodo-5-Nitrotoluene using Density Functional Theory (DFT) also provides theoretical Raman activity for its various vibrational modes, which serves as a useful comparison for its isomer, this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. In this compound, three distinct signals are expected in the aromatic region and one signal in the aliphatic region for the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing deshielding (a shift to higher ppm values) of the protons ortho and para to it. The iodine atom is also electron-withdrawing (deshielding) due to its electronegativity, while the methyl group is weakly electron-donating, causing slight shielding (a shift to lower ppm values).

For this compound, the proton at position 4 is situated between two electron-withdrawing groups (I and NO₂) and is expected to be the most deshielded. The proton at position 6 is ortho to the nitro group, and the proton at position 2 is ortho to the iodine atom. The methyl group protons will appear as a singlet at a much lower chemical shift. For comparison, the methyl protons in 3-nitrotoluene appear at approximately 2.46 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.1 - 8.3 | Singlet (or narrow triplet) |

| H-4 | ~8.3 - 8.5 | Singlet (or narrow triplet) |

| H-6 | ~8.0 - 8.2 | Singlet (or narrow triplet) |

| -CH₃ | ~2.5 | Singlet |

Note: Values are predictions based on substituent effects and data from analogues like 3-nitrotoluene. The aromatic protons will exhibit fine splitting due to meta-coupling.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the attached substituents. The carbon atom attached to the nitro group (C-5) and the carbon atom attached to the iodine atom (C-3) will be significantly affected. The carbon bearing the iodine (C-I bond) typically shows a signal at a lower chemical shift (around 90-100 ppm) due to the heavy atom effect. The carbon attached to the nitro group (C-NO₂) is expected at a high chemical shift, often near 150 ppm. The methyl carbon will appear at a low chemical shift, typically around 20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-CH₃) | ~140 |

| C-2 | ~135 |

| C-3 (-I) | ~95 |

| C-4 | ~142 |

| C-5 (-NO₂) | ~148 |

| C-6 | ~125 |

| -CH₃ | ~21 |

Note: Values are predictions based on substituent effects and data from analogues like 1-Iodo-3-nitrobenzene and 3-nitrotoluene. chemicalbook.comspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. nih.gov For aromatic compounds like this compound, the most significant electronic transitions are π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity and are characteristic of the conjugated π system of the benzene (B151609) ring. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are generally of lower intensity. researchgate.net

The presence of the nitro group and iodine atom as substituents on the benzene ring affects the energy of these transitions. Nitrobenzene itself shows a strong absorption band around 270 nm, which is attributed to a π → π* transition. researchgate.net The addition of other substituents can cause a shift in the absorption maximum (λₘₐₓ). For this compound, absorption bands in the UV region, likely between 250 and 350 nm, are expected, corresponding to these electronic transitions.

Mass Spectrometry (MS) in Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique utilized for the determination of the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. In the context of this compound and its analogues, MS serves as a crucial tool for both unambiguous molecular identification and the assessment of sample purity.

Molecular Ion and Isotopic Signature

For this compound (C₇H₆INO₂), the nominal molecular weight is 263 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺•) with a corresponding mass-to-charge ratio (m/z) of 263. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion, unlike compounds containing chlorine or bromine which exhibit characteristic M+2 peaks. libretexts.org The high charge-stabilizing ability of the aromatic ring in nitroaromatic compounds generally results in the presence of a discernible molecular ion peak in their EI mass spectra.

Fragmentation Pathways

The fragmentation of this compound is governed by the presence of the nitro (-NO₂) and iodo (-I) functional groups on the toluene (B28343) backbone. The fragmentation of nitroaromatic compounds is complex and can involve competitive pathways. bohrium.comresearchgate.net Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group as a radical (•NO₂) or as nitric oxide (•NO). bohrium.comresearchgate.netnih.gov Halogenated compounds can undergo the loss of the halogen radical (•I). bohrium.comresearchgate.net

Based on the general principles of mass spectrometry and data from related compounds, the expected fragmentation of this compound would likely involve the following key steps:

Loss of the nitro group: A primary fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), which has a mass of 46 amu. This would result in a fragment ion at m/z 217.

Loss of the iodine atom: The C-I bond is relatively weak and can cleave to release an iodine radical (•I), with a mass of 127 amu. This would produce a fragment ion at m/z 136.

Loss of nitric oxide: Another common fragmentation for nitroaromatics is the loss of a nitric oxide radical (•NO), with a mass of 30 amu, which would yield a fragment at m/z 233.

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of a methyl group (•CH₃) or other neutral species.

A plausible fragmentation pattern is summarized in the table below.

| Fragment Ion | m/z | Proposed Loss |

| [C₇H₆INO₂]⁺• | 263 | Molecular Ion |

| [C₇H₆I]⁺ | 217 | Loss of •NO₂ |

| [C₇H₆NO₂]⁺ | 136 | Loss of •I |

| [C₇H₆IO]⁺ | 233 | Loss of •NO |

Comparison with Analogues

The mass spectra of analogues of this compound provide valuable comparative data. For instance, the isomer 4-Iodo-3-nitrotoluene, for which mass spectral data is available, would be expected to exhibit a similar fragmentation pattern due to the presence of the same functional groups. nist.gov However, minor differences in the relative abundances of fragment ions may arise due to the different substitution pattern on the aromatic ring.

Similarly, comparing the mass spectrum of this compound with that of 3-nitrotoluene reveals the influence of the iodine substituent. The mass spectrum of 3-nitrotoluene would show a molecular ion at m/z 137 and fragments corresponding to the loss of •NO₂ (m/z 91) and •NO (m/z 107). The presence of the heavy iodine atom in this compound significantly increases the molecular weight and introduces the characteristic C-I bond cleavage.

Purity Assessment

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), is an effective method for assessing the purity of this compound. In a GC-MS analysis, the sample is first separated based on the components' volatility and interaction with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

Computational and Theoretical Investigations of 3 Iodo 5 Nitrotoluene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of molecular systems. DFT calculations are instrumental in predicting the geometric and vibrational properties of molecules like 3-Iodo-5-nitrotoluene.

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the arrangement of atoms in space that corresponds to the lowest energy, and thus the most stable structure of the molecule. Theoretical chemists employ various DFT functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to perform these calculations.

For this compound, a key aspect of conformational analysis would be the orientation of the nitro (NO₂) and methyl (CH₃) groups with respect to the benzene (B151609) ring. The rotation of these groups can lead to different conformers with subtle energy differences. The geometry optimization process would determine the most stable conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-I Bond Length (Å) | Data not available in literature |

| C-N Bond Length (Å) | Data not available in literature |

| N-O Bond Lengths (Å) | Data not available in literature |

| C-C Bond Lengths (Å) (Aromatic) | Data not available in literature |

| C-C-C Bond Angles (°) (Aromatic) | Data not available in literature |

| C-N-O Bond Angle (°) | Data not available in literature |

Note: This table is illustrative. Specific calculated values for this compound are not available in the searched scientific literature.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra.

Normal Coordinate Analysis (NCA) is used to describe the vibrational motions of the molecule. Each vibrational mode is a collective motion of the atoms, and NCA helps in assigning the calculated frequencies to specific types of vibrations, such as stretching, bending, or torsion.

The Potential Energy Distribution (PED) is a crucial component of this analysis, as it quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. This allows for a more definitive assignment of the vibrational bands. For this compound, PED analysis would help in identifying the characteristic vibrations of the C-I, C-N, and NO₂ groups, as well as the various modes of the substituted benzene ring.

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. Computational methods provide deep insights into the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the iodinated benzene ring, which is electron-rich, while the LUMO is likely to be centered on the electron-withdrawing nitro group. A detailed analysis would map the electron density of these orbitals to visualize the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available in literature |

| LUMO Energy | Data not available in literature |

Note: This table is illustrative. Specific calculated values for this compound are not available in the searched scientific literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.

In the case of this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen atoms in the nitro group and the iodine atom to the antibonding orbitals of the benzene ring. This analysis provides insights into the stability of the molecule arising from these electronic interactions and can also be used to understand the nature of the chemical bonds.

Computational methods can also predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in the assignment of experimental NMR spectra and in understanding how the electronic environment of each nucleus influences its chemical shift.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring in the molecule upon absorption of light.

Mechanistic Studies of Chemical Reactions Using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. Through the application of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the energetic barriers that separate them. While specific computational studies on this compound are not extensively available in public literature, the well-established reactivity of analogous iodinated and nitrated aromatic compounds allows for the theoretical investigation of plausible reaction mechanisms.

The characterization of transition states is a cornerstone of mechanistic computational chemistry, providing a picture of the highest energy point along a reaction coordinate. For this compound, several reaction types are of interest for theoretical study, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and cross-coupling reactions involving the carbon-iodine bond.

Computational studies on similar nitroaromatic compounds have shown that SNAr reactions can proceed through a concerted mechanism or a stepwise pathway involving a Meisenheimer intermediate. springernature.com Theoretical calculations, often using Density Functional Theory (DFT), can distinguish between these pathways by locating the relevant transition states and intermediates on the potential energy surface. For this compound, a plausible SNAr reaction would involve the attack of a nucleophile at a carbon atom activated by the electron-withdrawing nitro group.

Another significant area of investigation is the decomposition of nitrotoluenes. Theoretical studies on nitrotoluene isomers have identified C-NO2 bond homolysis and intramolecular hydrogen transfer as key initial steps in their thermal decomposition. polyu.edu.hkrsc.org For this compound, computational models could elucidate the influence of the iodine substituent on these decomposition pathways.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for aryl halides. nih.gov Computational investigations of these reactions typically detail the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. researchgate.netrsc.orgmdpi.com A theoretical study of the Suzuki-Miyaura coupling of this compound would involve characterizing the transition states for each of these elementary steps.

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Computational chemistry provides reliable methods for calculating these energy barriers. By determining the energy difference between the reactants and the transition state, the activation energy for a specific reaction pathway can be quantified.

In the context of SNAr reactions, computational studies have shown that the energy barrier for a concerted mechanism can be around 20.9 kcal/mol for the hydrodehalogenation of iodoarenes. nih.gov The energetics of the reduction of the nitro group have also been a subject of computational investigation, with various reagents and pathways being explored. srce.hrwikipedia.orgunimi.itresearchgate.netorganic-chemistry.org

The following table provides a hypothetical representation of calculated activation energies for plausible reactions of this compound, based on data from analogous systems.

| Reaction Type | Plausible Reaction | Estimated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | Substitution of Iodine by a Nucleophile | 20 - 30 |

| C-N Bond Cleavage | Homolytic dissociation of the C-NO2 bond | 70 - 80 |

| Suzuki-Miyaura Coupling | Oxidative Addition to a Pd(0) Catalyst | 10 - 20 |

These are estimated values based on computational studies of similar compounds and are for illustrative purposes only. Actual values for this compound would require specific calculations.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular interactions. Computational methods, particularly those combined with crystallographic data, are invaluable for understanding and quantifying these interactions. While a specific crystal structure for this compound is not publicly documented, analysis of related compounds such as 2,6-diiodo-4-nitrotoluene provides significant insight into the expected interactions. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. researchgate.netnih.govnih.govflinders.edu.au This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, allowing for the mapping of close contacts between neighboring molecules.

For iodinated and nitrated toluenes, the primary intermolecular interactions are expected to be:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the nitro group on an adjacent molecule.

Hydrogen Bonding: Weak C-H···O hydrogen bonds between the aromatic or methyl protons and the oxygen atoms of the nitro group are likely to be present.

In the crystal of 2,6-diiodo-4-nitrotoluene, molecules are linked via short N—O···I contacts, forming chains. researchgate.net A similar motif could be anticipated in the crystal packing of this compound. The interplay of these various interactions dictates the final crystal packing, influencing physical properties such as melting point and density.

The following table summarizes the types of intermolecular contacts and their likely contributions to the crystal packing of this compound, as inferred from studies on analogous molecules.

| Type of Interaction | Description | Potential Significance in Crystal Packing |

| Halogen Bonding | Interaction between the electrophilic region of the iodine atom and a nucleophilic region (e.g., oxygen of the nitro group). | A key directional interaction that can guide the formation of supramolecular assemblies. |

| Hydrogen Bonding | Weak interactions between C-H bonds and the oxygen atoms of the nitro group. | Contributes to the overall cohesion of the crystal lattice. |

| π-π Stacking | Interactions between the aromatic rings of neighboring molecules. | Can lead to the formation of columnar or layered structures. |

| van der Waals Forces | Non-specific attractive and repulsive forces between molecules. | Provides a general cohesive force within the crystal. |

Synthetic Utility and Precursor Applications of 3 Iodo 5 Nitrotoluene

Intermediate in Pharmaceutical and Agrochemical Synthesis

The presence of both a halogen and a nitro functional group on the toluene (B28343) ring makes 3-Iodo-5-nitrotoluene a valuable precursor in the development of pharmaceuticals and agrochemicals. The iodo group is an excellent leaving group for metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active compounds. This dual reactivity allows for sequential and regioselective modifications, facilitating the construction of complex molecular architectures. Aromatic nitro compounds are a significant class of molecules that exhibit a wide range of biological activities and are used in various drugs. [cite: 6]

Heterocyclic compounds are central to medicinal chemistry, and this compound serves as a strategic starting material for their synthesis. The creation of fused heterocyclic systems like indoles can be envisioned through pathways involving the compound's key functional groups.

For instance, in the synthesis of indole (B1671886) derivatives, a common strategy is the reductive cyclization of ortho-nitro-substituted aromatic compounds. [cite: 9, 14] While this compound is a meta-substituted compound, its functional groups can be used to build the necessary precursors. The iodo group can participate in Sonogashira coupling reactions with terminal acetylenes. Subsequent manipulation of the nitro group, such as reduction to an amine, followed by intramolecular cyclization, provides a route to substituted indoles. The resulting 3-iodoindoles are themselves versatile intermediates for further functionalization via palladium-catalyzed coupling reactions. [cite: 3]

Classic indole syntheses, such as the Reissert synthesis, utilize o-nitrotoluene derivatives which are condensed with diethyl oxalate (B1200264) and then undergo reductive cyclization. [cite: 9] this compound can be used to synthesize precursors for such reactions, where the iodo and nitro groups direct the assembly of the required substitution pattern for cyclization into complex heterocyclic cores.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The unique substitution pattern of this compound allows it to be used as a scaffold for developing novel pharmacophores.

The nitro group itself is a key component in a number of therapeutic agents, including antibacterial and antiparasitic drugs. [cite: 21, 25] The synthesis of molecules incorporating a nitro (het)arene core is a significant area of drug discovery. [cite: 6] this compound provides a platform where the nitro group can be retained as a critical pharmacophoric element, while the iodo group allows for the introduction of diverse molecular fragments through cross-coupling chemistry. This enables the exploration of the chemical space around the nitrotoluene core, aiding in the optimization of drug-receptor interactions. This approach is instrumental in creating libraries of compounds for screening and identifying new drug candidates.

Building Block for Advanced Functional Materials

The reactivity of this compound extends beyond life sciences into the realm of material science. Its aromatic structure and reactive handles are useful for constructing larger, conjugated systems with specific electronic and optical properties.

Aromatic nitro compounds are often colored due to the presence of the nitro group, which acts as a chromophore. 3-Nitrotoluene, a related compound, is a precursor in the manufacture of meta-toluidine, an intermediate used to produce various azo dyes. [cite: 23] Similarly, this compound can serve as a precursor for dyes and pigments. The nitro group contributes to the molecule's electronic properties, while the iodo group provides a convenient point for chemical elaboration. Through reactions like Suzuki or Heck coupling, the iodinated position can be used to extend the conjugated π-system of the molecule by linking it to other aromatic or unsaturated systems. This extension of conjugation is a fundamental principle in the design of organic dyes and pigments, as it shifts the absorption of light to longer wavelengths, resulting in color.

In polymer chemistry, monomers with at least two reactive sites are required to build polymer chains. This compound has the potential to be developed into such a monomer. The iodo group is well-suited for forming carbon-carbon bonds via metal-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation. Furthermore, the nitro group can be chemically transformed into other functional groups, such as an amine or a hydroxylamine, which could then participate in other types of polymerization, like the formation of polyamides or polyurethanes. This allows for the synthesis of specialized polymers where the resulting nitrotoluene-containing units impart specific properties, such as thermal stability or particular electronic characteristics, to the final material.

Precursor for Substituted Biphenyls and Related Polyaromatic Systems

Substituted biphenyls and other polyaromatic structures are important motifs in pharmaceuticals, agrochemicals, and materials science. The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent precursor for these systems.

The Suzuki coupling reaction, which couples an aryl halide with an arylboronic acid, is a powerful method for creating carbon-carbon bonds between aromatic rings. This compound can be efficiently coupled with a variety of arylboronic acids under Suzuki conditions to yield a diverse range of 3-methyl-5-nitro-biphenyl derivatives.

Example Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|

This methodology provides a direct and modular route to asymmetrically substituted biphenyls. The resulting nitro-biphenyl compounds can then be further modified, for example, by reducing the nitro group to an amine, to create even more complex and functional polyaromatic systems. [cite: 3]

Environmental Research on Nitroaromatic Compounds: Degradation and Transformation Studies

Microbial Biodegradation Pathways of Nitroaromatic Compounds

The microbial breakdown of nitroaromatic compounds is a key process in their environmental attenuation. For a compound like 3-iodo-5-nitrotoluene, microorganisms are expected to employ one of two primary strategies, which have been observed in the degradation of similar molecules like 3-nitrotoluene (3-NT). nih.gov These pathways are typically initiated by either an oxidative or a reductive attack.

Oxidative Pathway: In this aerobic process, a dioxygenase enzyme attacks the aromatic ring. This initial oxidation can lead to the formation of a substituted catechol, such as 3-iodo-5-methylcatechol. Concurrently, the nitro group is removed as nitrite (NO₂⁻). nih.govresearchgate.net This dihydroxylated intermediate is then susceptible to ring cleavage by other enzymes, leading to further breakdown and eventual mineralization into carbon dioxide and water. nih.gov

Reductive Pathway: This pathway is common under anaerobic conditions but can also be an initial step in aerobic degradation. slideshare.net It begins with the reduction of the electron-withdrawing nitro group. This multi-step process transforms the nitro group into a nitroso, then a hydroxylamino, and finally an amino group, yielding 3-iodo-5-aminotoluene. This resulting aromatic amine is often more susceptible to subsequent microbial degradation than the parent nitro-compound.

The presence and position of the iodine substituent on the aromatic ring may influence the preferred metabolic pathway and the rate of degradation.

Table 1: Potential Microbial Degradation Pathways for this compound

| Pathway | Initial Reaction | Key Enzyme Type | Typical Conditions | Primary Intermediate |

| Oxidative | Dioxygenation of the aromatic ring | Dioxygenase | Aerobic | 3-Iodo-5-methylcatechol |

| Reductive | Reduction of the nitro group | Nitroreductase | Anaerobic/Aerobic | 3-Iodo-5-aminotoluene |

The biodegradation of this compound would depend on two key enzymatic processes: the reduction of the nitro group and the cleavage of the carbon-iodine bond (dehalogenation).

Nitro Group Reduction: The reduction of the nitro group is catalyzed by a class of flavin-containing enzymes known as nitroreductases. ebi.ac.uk These enzymes are typically NAD(P)H-dependent and operate via a ping-pong mechanism. ackerleylab.com The process involves a six-electron reduction of the nitro group to an amine.

The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H.

The reduced FMN then transfers electrons to the nitroaromatic substrate in a series of two-electron steps.

This sequential reduction forms a nitroso (-NO) intermediate, followed by a hydroxylamino (-NHOH) intermediate, and ultimately the corresponding aromatic amine (-NH₂). nih.govmdpi.com

Dehalogenation: The removal of halogens from aromatic rings is another critical enzymatic step. The carbon-iodine bond is the least stable of the carbon-halogen bonds, making it relatively susceptible to cleavage. Two primary enzymatic mechanisms for dehalogenation are relevant:

Reductive Dehalogenation: This process, common in anaerobic environments, involves the replacement of the halogen substituent with a hydrogen atom. The reaction is catalyzed by dehalogenases that use electrons from a reduced cofactor.

Oxidative Dehalogenation: In aerobic pathways, the action of dioxygenases can lead to the formation of an unstable dihydroxylated intermediate (a cis-dihydrodiol). The subsequent rearomatization of this intermediate can result in the spontaneous elimination of the iodide ion. nih.gov

Table 2: Key Enzymatic Mechanisms in the Degradation of this compound

| Enzymatic Process | Enzyme Class | Cofactor/Prosthetic Group | Mechanism | Target Functional Group |

| Nitro Reduction | Nitroreductase | FMN, NAD(P)H | Ping-pong bi-bi; sequential two-electron transfers | Nitro Group (-NO₂) |

| Dehalogenation | Dehalogenase | Various | Reductive (Hydrogenolysis) or Oxidative (via Dioxygenation) | Iodo Group (-I) |

While no specific studies have identified the microbial metabolites of this compound, likely products can be inferred from the degradation pathways of analogous compounds like 3-nitrotoluene and other haloaromatics. nih.gov The specific metabolites formed would directly depend on whether the initial microbial attack is oxidative or reductive.

Metabolites from the Reductive Pathway:

3-Iodo-5-aminotoluene: The primary product resulting from the complete reduction of the nitro group.

Intermediate Products: 3-Iodo-5-hydroxylaminotoluene and 3-iodo-5-nitrosotoluene would be transient intermediates.

Metabolites from the Oxidative Pathway:

3-Iodo-5-methylcatechol: Formed by dioxygenase attack and subsequent elimination of the nitro group.

Ring-Fission Products: Further degradation of the catechol intermediate by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase would lead to the formation of muconic acid derivatives, such as 2-methyl-cis,cis-muconate, which are then funneled into central metabolic pathways. nih.gov

Dehalogenation could occur at various stages, leading to non-iodinated versions of these metabolites, such as 3-methylcatechol or 3-aminotoluene.

Table 3: Potential Microbial Metabolites of this compound

| Potential Metabolite | Parent Pathway | Description |

| 3-Iodo-5-aminotoluene | Reductive | Product of complete nitro group reduction. |

| 3-Iodo-5-methylcatechol | Oxidative | Product of dioxygenase attack and nitrite elimination. |

| 2-Methyl-cis,cis-muconate | Oxidative | A potential product of aromatic ring cleavage. |

| 3-Nitrotoluene | Dehalogenation | Product of reductive deiodination prior to other transformations. |

| 3-Aminotoluene | Reductive & Dehalogenation | Product resulting from both nitroreduction and deiodination. |

Chemical Degradation Processes in Aquatic and Terrestrial Environments

In the absence of microbial activity, this compound may undergo abiotic chemical degradation, particularly in anoxic environments. The primary mechanism is likely to be chemical reduction. In oxygen-depleted soils, sediments, and groundwater, naturally occurring reductants such as ferrous iron (Fe²⁺) minerals or sulfide species can donate electrons to the nitroaromatic compound. This process would chemically reduce the nitro group, mirroring the initial step of the anaerobic biodegradation pathway and forming 3-iodo-5-aminotoluene. This abiotic reduction can significantly alter the toxicity and mobility of the compound.

Photochemical Transformations and Atmospheric Chemistry

Nitroaromatic compounds can be transformed by photochemical processes. This compound released into the atmosphere or present in sunlit surface waters is susceptible to degradation by light.

Direct Photolysis: The compound may absorb ultraviolet radiation from sunlight, which can lead to the cleavage of chemical bonds. The carbon-iodine bond is particularly susceptible to photolytic cleavage, which would result in deiodination.

Indirect Photolysis: In aquatic environments, the presence of photosensitizing substances like dissolved organic matter can lead to the formation of reactive oxygen species, such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring or the methyl group of this compound, initiating its degradation. nih.gov Studies on other nitrotoluene isomers have shown that photocatalytic degradation using a semiconductor like titanium dioxide (TiO₂) effectively mineralizes the compounds to ammonium, nitrate, and carbon dioxide. nih.gov

Bioavailability and Environmental Mobility in Complex Systems

The environmental mobility and bioavailability of this compound are governed by its physicochemical properties. The presence of a polar nitro group and a nonpolar iodotoluene structure gives the molecule moderate hydrophobicity. epa.gov

Sorption: It is expected to have a moderate tendency to sorb to soil organic matter and sediments. This sorption would reduce its concentration in the aqueous phase, thereby limiting its mobility but also potentially decreasing its immediate bioavailability to microorganisms.

Mobility: Despite some sorption, a fraction of the compound will remain dissolved in soil porewater or groundwater, allowing it to be transported through the subsurface. cdc.gov This mobility makes it a potential groundwater contaminant and ensures it can reach microbially active zones where biodegradation can occur. cdc.gov Its bioavailability will therefore be a balance between its aqueous solubility and its partitioning to solid environmental matrices.

Future Research Trajectories and Emerging Trends in 3 Iodo 5 Nitrotoluene Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

A primary objective in modern organic synthesis is the development of processes that are both efficient and sustainable. The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product, is a central pillar of green chemistry. epa.govrsc.org Future research on 3-Iodo-5-nitrotoluene will increasingly prioritize the design of synthetic routes that maximize atom economy, thereby minimizing waste at the molecular level. ijsra.netwjarr.com

Traditional synthetic methods often rely on stoichiometric reagents, leading to the generation of significant quantities of by-products. For instance, the classic synthesis of ibuprofen (B1674241) involved six stoichiometric steps with an atom economy of less than 40%. rsc.org In contrast, modern catalytic approaches achieve the same transformation in just three steps with an 80% atom economy. rsc.org This paradigm shift is highly relevant for the synthesis of this compound and its derivatives.

Future research will likely focus on:

Catalytic Iodination: Moving away from methods that use elemental iodine, which can have lower atom economy due to the formation of hydrogen iodide (HI) as a byproduct. ubc.ca The exploration of catalytic systems that use more efficient iodine sources, such as iodine monochloride (ICl) which forms HCl instead of HI, or systems that can recycle the iodine source, will be a key area of investigation. ubc.ca

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates. A highly efficient one-pot procedure has been developed for preparing substituted quinolines from o-nitrotoluenes, demonstrating the potential for atom-economical pathways starting from nitroaromatic compounds. rsc.org

Minimizing Protecting Groups: Avoiding the use of temporary blocking or protecting groups, which adds steps to a synthesis and generates more waste, is a core principle of green chemistry that will guide the development of new routes. epa.gov

The table below outlines the core principles of Green Chemistry that are guiding these new synthetic approaches.

| Principle Number | Guiding Principle | Implication for Synthesis |

| 1 | Waste Prevention | Design syntheses to prevent waste rather than treating it after it is created. epa.govorganic-chemistry.org |

| 2 | Atom Economy | Maximize the incorporation of all materials used in the process into the final product. rsc.orgorganic-chemistry.org |

| 8 | Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., use of protecting groups). epa.govorganic-chemistry.org |

| 9 | Catalysis | Prefer catalytic reagents over stoichiometric reagents. epa.govorganic-chemistry.org |

By embracing these principles, chemists aim to develop synthetic pathways to this compound that are not only higher yielding but also more cost-effective and environmentally responsible. google.com

Exploration of Novel Catalytic Applications and Hypervalent Iodine Chemistry

The iodine atom in this compound is not merely a point of attachment; it is a gateway to a rich and expanding area of chemistry, particularly in catalysis and the development of hypervalent iodine reagents. Hypervalent iodine compounds, or iodanes, are molecules in which the iodine atom has a formal oxidation state higher than the usual -1, typically +3 (I(III)) or +5 (I(V)). wikipedia.orgnih.gov These species are highly valuable as oxidizing agents in organic synthesis because they are effective, easy to handle, and offer a less toxic alternative to reagents based on heavy metals like lead, mercury, or thallium. nih.govprinceton.edu

A significant emerging trend is the synthesis of novel hypervalent iodine reagents with unique reactivity. Recently, researchers successfully synthesized the first mixed-valence hypervalent iodine(III/V) compound, which was derived from o-nitroiodobenzene. rsc.orgchemistryviews.org The study found that the nitro groups on the phenyl ring were crucial for stabilizing the uncommon structure. rsc.orgchemistryviews.org This finding is particularly relevant for this compound, as its nitro group could similarly be used to stabilize novel hypervalent iodine structures, opening up new avenues for reagent design.

Future research in this area is expected to:

Synthesize Novel Reagents: Use this compound as a precursor to create new I(III) and I(V) reagents. The electronic properties conferred by the nitro and methyl groups could be harnessed to fine-tune the reactivity and selectivity of these reagents.

Develop Catalytic Cycles: While many hypervalent iodine reagents are used in stoichiometric amounts, a major goal is to develop systems where they act catalytically. This involves creating a reaction cycle where the hypervalent iodine species is regenerated after performing its function.

Explore New Transformations: Apply these newly developed reagents to catalyze a wide range of chemical transformations, such as carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and other complex molecules. nih.gov The unique reactivity of these reagents may enable transformations that are difficult to achieve with existing methods. chemistryviews.org

The inherent properties of this compound make it an ideal platform for advancing the field of hypervalent iodine chemistry, which is a cornerstone of modern oxidative synthesis.

Integrated Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational chemistry and experimental work has become a powerful engine for discovery in the chemical sciences. For a molecule like this compound, this integrated approach offers a pathway to rapidly predict its properties, understand its reactivity, and design new derivatives and applications with greater efficiency.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. nanobioletters.com As demonstrated in studies of similar nitroaromatic compounds, DFT calculations can provide deep insights into: chemistryviews.orgnanobioletters.com

Molecular Geometry and Reactivity: Determining the most stable three-dimensional structure of this compound and its derivatives. Mapping the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. nanobioletters.com

Spectroscopic Properties: Calculating theoretical FT-IR and UV-Visible spectra, which can be compared with experimental data to confirm the identity and purity of synthesized compounds. nanobioletters.com

Reaction Mechanisms: Modeling the energy profiles of potential reaction pathways to understand how transformations occur and to identify the most favorable conditions. This is crucial for optimizing existing reactions and designing new, more efficient ones.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's electronic behavior and its potential as an electron donor or acceptor in chemical reactions. nanobioletters.com

By integrating these computational predictions with laboratory experiments, researchers can adopt a "predict-then-verify" model. This approach saves significant time and resources by focusing experimental efforts on the most promising avenues. For example, before attempting to synthesize a series of novel hypervalent iodine reagents from this compound, computational studies could predict their stability and potential reactivity, guiding the selection of the most viable target molecules. Furthermore, computational tools can be used to predict the toxicity and environmental fate of new compounds, aligning with the principles of green chemistry. nanobioletters.com

Design and Synthesis of Derivatives for Advanced Material Science Applications

The unique combination of an aromatic ring, a nitro group, a methyl group, and a reactive iodine atom makes this compound an exceptionally versatile building block for advanced materials. While its direct applications in this field are still emerging, its structural features suggest significant potential for creating novel materials with tailored properties.

Future research trajectories are likely to explore the synthesis of derivatives for applications in:

Dyes and Pigments: The nitroaromatic core is a well-known chromophore. By using the iodine atom as a handle for further chemical modification—for example, through cross-coupling reactions—it is possible to synthesize complex conjugated systems. This could lead to the development of new organic dyes and pigments with specific colors, high stability, and strong absorption properties, similar to how related compounds like 3-fluoro-5-nitrotoluene (B1316701) are used. dataintelo.com

Advanced Polymers: Nitroaromatic compounds are key precursors to anilines, which are fundamental monomers in the polymer industry. researchgate.net The reduction of the nitro group in this compound derivatives would yield substituted anilines. These could be used to create high-performance polymers such as polyamides or polyurethanes with enhanced thermal stability, mechanical strength, or specific optical properties.

Optoelectronic Materials: The structure of this compound, featuring an electron-withdrawing nitro group on an aromatic ring, is a common motif in materials with non-linear optical (NLO) properties. By strategically adding electron-donating groups through reactions at the iodine position, researchers could design "push-pull" systems that exhibit strong NLO responses, making them suitable for applications in telecommunications and optical computing.

Liquid Crystals: The rigid, rod-like shape of the toluene (B28343) backbone is a feature often found in liquid crystalline molecules. By elaborating the structure of this compound, it may be possible to synthesize new liquid crystal materials for use in displays and sensors.

The ability to precisely modify the molecule via its functional groups allows for the rational design of materials with properties fine-tuned for specific technological needs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Iodo-5-nitrotoluene, and how can its purity and structural identity be rigorously validated?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or halogen exchange reactions. Key steps include nitration of toluene derivatives followed by iodination. To validate purity and structure:

- Use HPLC or GC-MS for purity assessment (≥95% recommended).

- Confirm identity via H/C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and FT-IR (C-I stretch ~500 cm, NO asymmetric stretch ~1520 cm).

- Report melting point (mp) consistency with literature (e.g., mp 86–89°C for analogs in ).

- Include full experimental details (reagents, temperatures, yields) to ensure reproducibility, as per journal guidelines.

Q. How can spectroscopic and chromatographic data be effectively interpreted to resolve ambiguities in the characterization of this compound?

- Methodological Answer : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) and analogous compounds (e.g., 2-Iodo-5-methylbenzoic acid in ). For conflicting results:

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR/Raman spectra with simulated spectra from quantum chemistry software.

- Use X-ray crystallography for definitive structural confirmation if crystals are obtainable .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

- Methodological Answer :

- Solubility : Test in polar (DMSO, acetone) vs. non-polar solvents (hexane) using gravimetric or UV-Vis methods. Note iodinated aromatics often exhibit low water solubility.

- Stability : Conduct accelerated degradation studies under heat/light to identify decomposition products via LC-MS.

- Document handling precautions (e.g., light-sensitive storage, inert atmosphere) to prevent iododecomposition .

Advanced Research Questions

Q. How does the electronic effect of the iodine substituent in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights can be derived?

- Methodological Answer :

- Compare reaction rates/yields with non-iodinated analogs (e.g., 3-Nitrotoluene) to isolate iodine’s role.

- Use DFT calculations to map electron density changes at the reaction site.

- Analyze byproducts (e.g., HI release) via titration or Xe NMR to track mechanistic pathways .

Q. What strategies can resolve contradictions in reported catalytic activities of this compound derivatives in organic transformations?

- Methodological Answer :

- Perform meta-analysis of literature data, identifying variables like catalyst loading, solvent polarity, or temperature gradients.

- Replicate conflicting studies under controlled conditions, using Design of Experiments (DoE) to isolate critical factors.

- Apply multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (Hammett constants, steric parameters) with reactivity .

Q. How can this compound be utilized as a precursor for synthesizing novel heterocyclic compounds, and what computational tools aid in predicting viable reaction pathways?

- Methodological Answer :

- Explore cyclization reactions (e.g., with amines/thiols) to form indole or benzothiazine derivatives.

- Use retrosynthetic analysis software (e.g., CAS SciFinder) to propose pathways.

- Validate feasibility via transition state modeling (Gaussian, ORCA) and kinetic simulations (Eyring equation) .

Methodological and Data Management Questions

Q. What frameworks (e.g., FINER, PICO) are appropriate for formulating hypothesis-driven research questions on this compound’s applications?

- Methodological Answer :

- Apply FINER criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., unexplored substituent effects), and Relevant (e.g., medicinal chemistry applications).

- Use PICO for bioactivity studies: Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control analogs), Outcome (IC) .

Q. How should researchers systematically address discrepancies in spectral or reactivity data across studies involving this compound?

- Methodological Answer :

- Create a standardized data repository with raw spectra, reaction conditions, and purity metrics.

- Employ sensitivity analysis to quantify error margins in experimental parameters (e.g., temperature ±2°C).

- Publish negative results and replication attempts to mitigate publication bias .

Q. What are the best practices for integrating computational and experimental data to validate the structural dynamics of this compound in solution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.